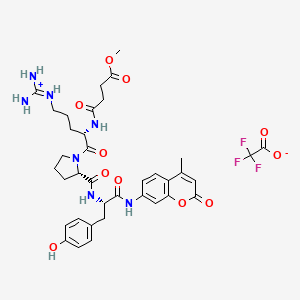

MeO-Succ-Arg-Pro-Tyr-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C37H44F3N7O11 |

|---|---|

Molecular Weight |

819.8 g/mol |

IUPAC Name |

diaminomethylidene-[(4S)-5-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[(4-methoxy-4-oxobutanoyl)amino]-5-oxopentyl]azanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C35H43N7O9.C2HF3O2/c1-20-17-31(46)51-28-19-22(9-12-24(20)28)39-32(47)26(18-21-7-10-23(43)11-8-21)41-33(48)27-6-4-16-42(27)34(49)25(5-3-15-38-35(36)37)40-29(44)13-14-30(45)50-2;3-2(4,5)1(6)7/h7-12,17,19,25-27,43H,3-6,13-16,18H2,1-2H3,(H,39,47)(H,40,44)(H,41,48)(H4,36,37,38);(H,6,7)/t25-,26-,27-;/m0./s1 |

InChI Key |

WVCVZEZWYXENDS-JCVJZEPNSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC[NH+]=C(N)N)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCC[NH+]=C(N)N)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MeO-Succ-Arg-Pro-Tyr-AMC Cleavage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic peptide substrate MeO-Succ-Arg-Pro-Tyr-AMC. This substrate is a valuable tool for assessing the chymotrypsin-like activity of the proteasome, a key player in cellular protein homeostasis and a significant target in drug discovery, particularly in oncology.

Introduction: The Proteasome and its Chymotrypsin-Like Activity

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells. Its catalytic core, the 20S proteasome, is composed of four stacked heptameric rings. The inner two rings, comprised of β-subunits, harbor the proteolytic active sites. The 20S proteasome possesses three distinct peptidase activities:

-

Chymotrypsin-like (CT-L): Primarily cleaves after large hydrophobic residues. This activity is attributed to the β5 subunit.

-

Trypsin-like (T-L): Cleaves after basic residues and is associated with the β2 subunit.

-

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Cleaves after acidic residues and is located in the β1 subunit.[1][2][3]

This compound is a synthetic peptide substrate specifically designed to be a sensitive and specific substrate for the chymotrypsin-like activity of the proteasome.[4][5][6] The cleavage of the peptide bond between Tyrosine (Tyr) and 7-amino-4-methylcoumarin (B1665955) (AMC) releases the fluorescent AMC molecule, providing a measurable signal that is directly proportional to the enzymatic activity.

The Enzymatic Cleavage Mechanism

The cleavage of this compound by the β5 subunit of the 20S proteasome follows a catalytic mechanism characteristic of threonine proteases. The active site of the β5 subunit features a critical N-terminal threonine residue (Thr1), whose hydroxyl group acts as the primary nucleophile.

The key steps in the catalytic cycle are:

-

Substrate Binding: The substrate, this compound, enters the catalytic chamber of the 20S proteasome and binds to the active site of the β5 subunit. The tyrosine residue of the substrate fits into the S1 binding pocket, which has a preference for large hydrophobic residues.

-

Nucleophilic Attack: The hydroxyl group of the N-terminal threonine (Thr1) in the active site, activated by its own α-amino group acting as a general base, performs a nucleophilic attack on the carbonyl carbon of the peptide bond between tyrosine and AMC.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Acylation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The AMC moiety is released as the leaving group (product 1), and the rest of the peptide becomes covalently attached to the threonine residue, forming an acyl-enzyme intermediate.

-

Deacylation: A water molecule, activated by the N-terminal amino group of Thr1, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate.

-

Product Release: This second intermediate collapses, releasing the MeO-Succ-Arg-Pro-Tyr peptide (product 2) and regenerating the free, active enzyme, which is now ready for another catalytic cycle.

Quantitative Data: Enzyme Kinetics

The cleavage of fluorogenic substrates like this compound by the 20S proteasome can be characterized by Michaelis-Menten kinetics. However, the kinetic behavior of the proteasome is complex and can exhibit cooperativity between active sites and substrate inhibition at high substrate concentrations.[7] For the closely related and widely studied substrate Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), the following kinetic parameters have been reported under specific experimental conditions.

| Parameter | Value | Unit | Enzyme | Substrate | Reference |

| Km | 48 | µM | 20S Proteasome | Suc-LLVY-AMC | [7] |

| kcat | 1.2 | s-1 | 20S Proteasome | Suc-LLVY-AMC | [7] |

| kcat/Km | 26,000 | M-1s-1 | 20S Proteasome | Suc-LLVY-AMC | [7] |

| Vmax | Varies with enzyme concentration | pmol/min/µg | 20S Proteasome | Suc-LLVY-AMC | N/A |

Note: These values are illustrative and can vary depending on the specific assay conditions (e.g., temperature, pH, buffer composition, and the presence of activators like SDS).

Experimental Protocols

Measuring the chymotrypsin-like activity of the proteasome using this compound or Suc-LLVY-AMC is a common laboratory procedure. Below is a generalized protocol for a fluorometric assay in a 96-well plate format.

Materials and Reagents

-

Enzyme Source: Purified 20S or 26S proteasome, or cell/tissue lysates.

-

Substrate: this compound or Suc-LLVY-AMC, typically as a 10 mM stock solution in DMSO.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT. For 26S proteasome assays, 2 mM ATP is often included.

-

Proteasome Inhibitor (Negative Control): MG132 or epoxomicin, as a stock solution in DMSO.

-

96-well Plate: Black, opaque plates are recommended to minimize light scatter and background fluorescence.

-

Plate Reader: Capable of fluorescence measurement with excitation at ~360-380 nm and emission at ~440-460 nm.

Experimental Procedure

-

Prepare Reagents: Thaw all reagents on ice. Prepare the required volume of assay buffer.

-

Prepare Samples:

-

For purified proteasome, dilute the enzyme to the desired concentration in cold assay buffer.

-

For cell/tissue lysates, prepare the lysate in a suitable lysis buffer (e.g., the assay buffer with mild detergent) and determine the protein concentration.

-

-

Set up Reactions:

-

In a 96-well plate, add your samples (e.g., 50 µL of diluted enzyme or cell lysate).

-

For negative controls, pre-incubate a set of samples with a proteasome inhibitor (e.g., 20 µM MG132) for 15-30 minutes at 37°C.

-

Bring the total volume in each well to 90 µL with assay buffer.

-

-

Initiate Reaction:

-

Prepare a working solution of the substrate in assay buffer.

-

Add 10 µL of the substrate working solution to each well to initiate the reaction. The final substrate concentration typically ranges from 20 to 100 µM.

-

-

Measure Fluorescence:

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Excitation wavelength: ~380 nm; Emission wavelength: ~460 nm.

-

-

Data Analysis:

-

For each sample, plot fluorescence intensity versus time.

-

The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the proteasome activity.

-

Subtract the rate of the inhibitor-treated control from the rate of the untreated sample to determine the specific proteasome activity.

-

Conclusion

The cleavage of this compound is a robust and widely used method for specifically quantifying the chymotrypsin-like activity of the proteasome. Understanding the underlying threonine protease mechanism, the kinetic parameters, and the standardized experimental protocols is crucial for researchers in basic science and drug development. This knowledge enables the accurate assessment of proteasome function in various physiological and pathological contexts and facilitates the screening and characterization of novel proteasome inhibitors.

References

- 1. npchem.co.th [npchem.co.th]

- 2. Proteasome - Wikipedia [en.wikipedia.org]

- 3. The DrugDiscoveryLab web page [drugdiscoverylab.unina.it]

- 4. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]

- 5. Proteasome activity assay [bio-protocol.org]

- 6. Distinct Elements in the Proteasomal β5 Subunit Propeptide Required for Autocatalytic Processing and Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

MeO-Succ-Arg-Pro-Tyr-AMC: A Comprehensive Technical Guide to its Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeO-Succ-Arg-Pro-Tyr-AMC (Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-Amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate utilized for the detection and characterization of chymotrypsin-like proteases.[1] Upon enzymatic cleavage at the C-terminus of the tyrosine residue, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) moiety is released, resulting in a measurable increase in fluorescence intensity. This property makes it an invaluable tool for enzyme kinetics studies, inhibitor screening, and understanding the role of chymotrypsin-like proteases in various physiological and pathological processes.

This technical guide provides an in-depth overview of the substrate specificity of this compound, presenting available quantitative data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Substrate Specificity and Enzyme Kinetics

This compound is primarily cleaved by proteases that exhibit a preference for large hydrophobic or aromatic amino acid residues at the P1 position of the cleavage site. The tyrosine residue in the substrate sequence fulfills this requirement, making it an excellent substrate for chymotrypsin (B1334515) and other chymotrypsin-like serine proteases.

One of the key enzymes identified to process this substrate is Stratum Corneum Chymotryptic Enzyme (SCCE) , also known as Kallikrein 7 (KLK7) .[2] KLK7 is a serine protease predominantly expressed in the stratum corneum of the epidermis and plays a crucial role in the process of skin desquamation (shedding) by cleaving corneodesmosomal proteins.[2] Its chymotryptic activity and preference for cleaving after tyrosine residues make this compound a suitable substrate for assaying its activity.

Quantitative Kinetic Data

| Enzyme | Source Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Chymotrypsin-like protease (AaCHYMO) | Aedes aegypti | 9.52 | 14.2 | 1,481,520 |

Data sourced from a study on recombinant AaCHYMO. It is important to note that kinetic parameters for human and bovine chymotrypsin are reported to be higher, indicating greater efficiency, though specific values for this substrate were not provided in the referenced literature.

Experimental Protocols

This section provides a detailed methodology for a standard fluorometric enzyme kinetic assay using this compound.

I. Materials and Reagents

-

This compound substrate

-

Purified chymotrypsin-like protease (e.g., human chymotrypsin, KLK7)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

-

Black, flat-bottom 96-well microplates

-

Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

-

Standard fluorophore for calibration (e.g., free AMC)

II. Preparation of Solutions

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Working Substrate Solutions: On the day of the experiment, thaw a stock solution aliquot and dilute it with Assay Buffer to the desired final concentrations for the assay (e.g., for Km determination, a range of concentrations from 0.1 to 10 times the expected Km should be prepared).

-

Enzyme Working Solution: Prepare a working solution of the purified enzyme in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

III. Assay Procedure

-

Plate Setup: Add 50 µL of each working substrate solution to the wells of the 96-well plate. Include wells with Assay Buffer only as a blank control.

-

Enzyme Addition: To initiate the reaction, add 50 µL of the enzyme working solution to each well containing the substrate. Mix gently by pipetting.

-

Fluorescence Measurement: Immediately place the plate in the fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths.

-

Kinetic Reading: Measure the increase in fluorescence intensity over time (e.g., every 60 seconds) for a set duration (e.g., 30-60 minutes). Ensure the measurements are taken within the linear phase of the reaction.

IV. Data Analysis

-

Calibration Curve: Generate a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) to the concentration of the product formed.

-

Initial Velocity Calculation: Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot. Convert the slope (RFU/min) to moles of product/min using the standard curve.

-

Kinetic Parameter Determination: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax. The kcat can then be calculated using the equation kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

Visualizations

Signaling Pathway: Role of KLK7 in Skin Desquamation

Caption: Role of Kallikrein 7 (KLK7) in the proteolytic cascade leading to skin desquamation.

Experimental Workflow: Enzyme Kinetics Assay

Caption: Workflow for determining enzyme kinetic parameters using this compound.

References

A Technical Guide to MeO-Succ-Arg-Pro-Tyr-AMC for Chymotrypsin-Like Protease Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-Amino-4-methylcoumarin (MeO-Succ-Arg-Pro-Tyr-AMC). It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this tool for the detection and characterization of chymotrypsin-like protease activity. This guide covers the substrate's properties, detailed experimental protocols, and relevant signaling pathway information.

Introduction to this compound

This compound is a highly sensitive fluorogenic substrate designed for the detection of chymotrypsin-like proteases.[1][2][3][4][5] The substrate consists of a four-amino-acid peptide sequence (Arg-Pro-Tyr) linked to a methoxy-succinyl protecting group at the N-terminus and the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC) at the C-terminus. In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between the tyrosine residue and the AMC molecule by a chymotrypsin-like protease, the highly fluorescent AMC is released. The resulting fluorescence can be measured to quantify the enzymatic activity. This substrate has been utilized in monitoring the activity of proteases such as the stratum corneum chymotryptic enzyme (SCCE).[6]

Data Presentation

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Weight | 819.78 g/mol | [6] |

| Excitation Wavelength (λex) | 341 nm | [1] |

| Emission Wavelength (λem) | 441 nm | [1] |

| Recommended Excitation (Microplate Reader) | 360 nm | [6] |

| Recommended Emission (Microplate Reader) | 470 nm | [6] |

| Recommended Cutoff | 435 nm | [6] |

| Solvent | DMSO | [6] |

| Storage Conditions | Freeze (< -15 °C), Minimize light exposure | [6] |

Substrate Specificity of Chymotrypsin-Like Proteases

| Enzyme | Preferred Substrate Sequence (P4-P1) | Comments | Reference |

| Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | The addition of Pro at the P2 position significantly increases the specificity constant (kcat/Km). | |

| Rat Mast Cell Protease I (RMCP I) | Leu-Xaa, Phe-Phe | Shows a higher propensity to hydrolyze peptide bonds between two hydrophobic residues compared to chymotrypsin (B1334515). | [7] |

| Multicatalytic Proteinase (Rat Liver) | N-Suc-IIW-MCA > N-Suc-LY-MCA > N-Suc-LLVY-MCA | Demonstrates a preference for hydrophobic and aromatic residues at the P1 position. | [8] |

| E. coli ClpP | N-Suc-LY-MCA > N-Suc-IIW-MCA > N-Suc-LLVY-MCA | Exhibits a similar substrate preference to the multicatalytic proteinase. | [8] |

Experimental Protocols

This section provides a detailed methodology for a typical chymotrypsin-like protease activity assay using this compound.

Reagent Preparation

1. Assay Buffer:

-

Composition: 100 mM Tris, 960 mM NaCl, 10 mM CaCl2, pH 8.3 (at 25°C).

-

Preparation:

-

Dissolve 12.1 g of Tris base and 56.2 g of NaCl in 800 mL of distilled water.

-

Adjust the pH to 8.3 at 25°C using 1 M HCl.

-

Add 10 mL of a 1 M CaCl2 solution.

-

Bring the final volume to 1000 mL with distilled water.

-

Store at 2-8°C for up to two months.

-

2. Substrate Stock Solution (10 mM):

-

Preparation:

-

The molecular weight of this compound is 819.78 g/mol .[6]

-

To prepare a 10 mM stock solution, dissolve 8.2 mg of the substrate in 1 mL of DMSO.

-

Vortex to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C, protected from light.

-

3. Enzyme Solution:

-

Preparation:

-

Prepare a stock solution of the chymotrypsin-like protease in an appropriate buffer (e.g., 1 mM HCl to maintain stability).

-

Immediately before the assay, dilute the enzyme stock to the desired working concentration in the Assay Buffer. The optimal concentration should be determined empirically but typically falls in the ng/mL range.

-

4. Positive Control:

-

A known concentration of purified chymotrypsin can be used as a positive control.

5. Negative Control (Blank):

-

Assay Buffer without the enzyme.

Assay Procedure (96-well plate format)

-

Prepare the Plate: Use a solid black 96-well microplate for fluorescence assays to minimize background.[6]

-

Add Reagents:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 20 µL of the diluted enzyme solution to the sample wells.

-

Add 20 µL of the positive control solution to the positive control wells.

-

Add 20 µL of Assay Buffer to the blank wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

-

Initiate the Reaction:

-

Prepare a working solution of the substrate by diluting the 10 mM stock solution in Assay Buffer. The final substrate concentration in the well should be optimized (typically in the range of 10-100 µM).

-

Add 30 µL of the diluted substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

Instrument Settings:

-

Excitation: 360 nm

-

Emission: 470 nm

-

Cutoff: 435 nm

-

Read interval: Every 1-2 minutes.

-

-

Data Analysis

-

Blank Subtraction: Subtract the fluorescence readings of the blank wells from the readings of all other wells.

-

Calculate the Rate of Reaction: Determine the initial rate of the reaction (V₀) by plotting the fluorescence intensity against time. The V₀ is the slope of the linear portion of the curve.

-

Enzyme Activity Calculation: The enzyme activity can be expressed as the change in fluorescence units per minute (RFU/min). To convert this to molar concentrations, a standard curve of free AMC should be generated.

Mandatory Visualizations

Signaling and Catalytic Mechanisms

Caption: Catalytic mechanism of chymotrypsin involving the catalytic triad.

Caption: Experimental workflow for a chymotrypsin-like protease assay.

Caption: Enzymatic cleavage of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aat Bioquest this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Activation of chymotrypsin-like serine protease(s) during apoptosis detected by affinity-labeling of the enzymatic center with fluoresceinated inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. avantorsciences.com [avantorsciences.com]

- 6. This compound | AAT Bioquest [aatbio.com]

- 7. pnas.org [pnas.org]

- 8. A comparative study of the chymotrypsin-like activity of the rat liver multicatalytic proteinase and the ClpP from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MeO-Succ-Arg-Pro-Tyr-AMC: A Fluorogenic Substrate for Chymotrypsin-like Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and experimental applications of the fluorogenic substrate, Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-Amino-4-methylcoumarin (MeO-Succ-Arg-Pro-Tyr-AMC).

Core Properties

This compound is a sensitive and specific substrate designed for the detection and quantification of chymotrypsin-like protease activity. Its utility in biochemical assays stems from the fluorophore 7-Amino-4-methylcoumarin (AMC), which is conjugated to a peptide sequence recognized by this class of enzymes. In its intact form, the substrate is non-fluorescent. Enzymatic cleavage of the amide bond between the tyrosine residue and the AMC moiety liberates the highly fluorescent AMC, resulting in a measurable signal that is directly proportional to the enzyme's activity.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Appearance | White solid[1] |

| Molecular Weight | 819.78 g/mol [1][2] |

| Molecular Formula | C₃₂H₄₅N₇O₁₀ (without counter-ion) |

| Molecular Formula (TFA Salt) | C₃₇H₄₄F₃N₇O₁₁ |

| Solubility | Soluble in DMSO[1][2] |

| Purity | Typically >95% (verify with Certificate of Analysis) |

| Excitation Wavelength (λex) | 341 nm[1] |

| Emission Wavelength (λem) | 441 nm[1] |

| Storage Conditions | Freeze at < -15°C; Minimize light exposure[1][2] |

Mechanism of Action and Signaling Pathway

The fundamental principle behind the use of this compound is the enzymatic release of a fluorophore. The peptide sequence Arg-Pro-Tyr is specifically recognized by chymotrypsin-like proteases, which catalyze the hydrolysis of the peptide bond C-terminal to the tyrosine residue. This cleavage event liberates the AMC molecule, which exhibits strong fluorescence upon excitation.

Experimental Protocols

The following is a generalized protocol for a chymotrypsin-like protease activity assay using this compound in a 96-well plate format. It is recommended to optimize the concentrations of the enzyme and substrate for specific experimental conditions.

Reagent Preparation

-

Assay Buffer: Prepare an appropriate assay buffer. A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% Tween-20.

-

Substrate Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of 1-10 mM. Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a dilution of the chymotrypsin-like protease in the assay buffer. The optimal concentration should be determined empirically.

-

Positive Control: A known concentration of a chymotrypsin-like enzyme can be used as a positive control.

-

Negative Control: Assay buffer without the enzyme should be used as a negative control.

Assay Procedure

The following workflow outlines the steps for conducting the enzyme activity assay.

References

Mastering the Solubility of MeO-Succ-Arg-Pro-Tyr-AMC: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics and handling of the fluorogenic chymotrypsin (B1334515) substrate, MeO-Succ-Arg-Pro-Tyr-AMC.

Introduction

This compound (Methoxy-succinyl-Arginyl-Prolyl-Tyrosyl-7-amido-4-methylcoumarin) is a sensitive fluorogenic substrate widely utilized for the detection of chymotrypsin-like protease activity.[1][2][3] The cleavage of the amide bond between the peptide and the AMC (7-amido-4-methylcoumarin) group by the enzyme results in a significant increase in fluorescence, providing a robust method for quantifying enzymatic activity. Accurate and reproducible experimental results are critically dependent on the correct preparation of this substrate, with solubility being a primary consideration. This technical guide provides a comprehensive overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous buffers, along with detailed protocols for its preparation and use.

Physicochemical Properties

A fundamental understanding of the substrate's properties is essential for its effective use.

| Property | Value |

| Molecular Weight | 819.78 g/mol |

| Appearance | White solid |

| Fluorophore | 7-amido-4-methylcoumarin (AMC) |

| Excitation Wavelength (λex) | 341 nm |

| Emission Wavelength (λem) | 441 nm |

Solubility Data

Dimethyl Sulfoxide (DMSO)

This compound exhibits excellent solubility in DMSO. This organic solvent is the recommended vehicle for preparing concentrated stock solutions. The following table provides the necessary volumes of DMSO to achieve common stock solution concentrations.

| Desired Stock Concentration | Volume of DMSO per 1 mg of Peptide | Volume of DMSO per 5 mg of Peptide |

| 1 mM | 1.22 mL | 6.10 mL |

| 5 mM | 244 µL | 1.22 mL |

| 10 mM | 122 µL | 610 µL |

Aqueous Buffers

Direct dissolution of this compound in aqueous buffers (e.g., Tris, HEPES, PBS) is generally not recommended. The peptide's composition, which includes hydrophobic residues, can lead to poor solubility and potential precipitation in purely aqueous environments. The standard and recommended practice is to first prepare a concentrated stock solution in DMSO and then dilute this stock into the desired aqueous buffer to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is kept to a minimum (typically below 1%) to avoid potential inhibition of enzymatic activity.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh a specific amount of this compound powder. For example, 5 mg.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For 5 mg of the peptide to make a 10 mM solution, add 610 µL of DMSO.

-

Vortexing: Vortex the solution thoroughly until the peptide is completely dissolved. A clear, colorless solution should be obtained.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of an Aqueous Working Solution

-

Thawing: Thaw a frozen aliquot of the DMSO stock solution at room temperature.

-

Dilution: Based on the desired final concentration for your assay, calculate the required volume of the DMSO stock.

-

Addition to Buffer: Add the calculated volume of the DMSO stock solution to the pre-warmed aqueous assay buffer (e.g., Tris or HEPES buffer). It is important to add the DMSO stock to the buffer and mix immediately to prevent precipitation.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution does not adversely affect your experiment. For most enzymatic assays, a final DMSO concentration of less than 1% is well-tolerated.

Visualization of Methodologies

Solubilization Workflow

The following diagram illustrates the recommended workflow for preparing an aqueous working solution of this compound.

Caption: Recommended workflow for preparing this compound solutions.

Enzymatic Assay Principle

The diagram below outlines the principle of a chymotrypsin assay using this compound.

Caption: Principle of the fluorogenic chymotrypsin assay.

References

A Technical Guide to MeO-Succ-Arg-Pro-Tyr-AMC: A Fluorogenic Substrate for Chymotrypsin-Like Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate, MeO-Succ-Arg-Pro-Tyr-AMC (Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-amino-4-methylcoumarin). It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this tool in the study of chymotrypsin-like proteases. This guide covers the substrate's spectral properties, detailed experimental protocols for its use, and its application in relevant signaling pathways.

Core Concepts

This compound is a highly sensitive and specific substrate for chymotrypsin-like proteases. The substrate itself is non-fluorescent. However, upon enzymatic cleavage by a chymotrypsin-like protease, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The resulting fluorescence can be measured to quantify the enzymatic activity. This principle forms the basis of a wide range of assays for both purified enzymes and complex biological samples.

Data Presentation

The spectral properties of the released fluorophore, 7-amino-4-methylcoumarin (AMC), are critical for designing and executing experiments. The following table summarizes the key quantitative data for this compound and the resulting AMC fluorophore.

| Parameter | Value | Reference |

| This compound | ||

| Molecular Weight | 819.78 g/mol | [1] |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |

| 7-Amino-4-methylcoumarin (AMC) | ||

| Excitation Maximum (λex) | ~341-351 nm | [2][3] |

| Emission Maximum (λem) | ~441 nm | [2][3] |

| Recommended Excitation Range | 360-380 nm | |

| Recommended Emission Range | 440-460 nm |

Experimental Protocols

The following protocols provide a framework for utilizing this compound in chymotrypsin-like protease activity assays. These should be optimized for specific experimental conditions.

General Assay Setup

This protocol outlines the basic steps for a continuous kinetic assay in a 96-well plate format.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., Tris-HCl or PBS at a physiological pH)

-

Purified chymotrypsin-like protease or cell/tissue lysate

-

Fluorometric microplate reader with excitation and emission filters for AMC

-

Black, clear-bottom 96-well plates

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 1-10 mM. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: Dilute the substrate stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but often falls in the range of 10-100 µM.

-

Enzyme/Sample Preparation: Prepare the purified enzyme or cell/tissue lysate in assay buffer. The amount of enzyme or lysate will depend on the activity level and should be optimized to ensure the reaction rate is linear over the desired time course.

-

Assay Reaction:

-

Add the enzyme/sample to the wells of the 96-well plate.

-

To initiate the reaction, add the substrate working solution to each well.

-

The final volume in each well should be consistent, typically 100-200 µL.

-

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorometric microplate reader. Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The kinetic mode of the reader should be used to take readings at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.

-

Data Analysis: The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time plot. This rate is proportional to the enzyme activity.

AMC Standard Curve

To quantify the amount of cleaved substrate, a standard curve using free AMC is essential.

Materials:

-

7-Amino-4-methylcoumarin (AMC) standard

-

DMSO

-

Assay Buffer

Procedure:

-

AMC Stock Solution: Prepare a stock solution of AMC in DMSO (e.g., 1 mM).

-

Standard Dilutions: Create a series of dilutions of the AMC stock solution in assay buffer to generate a range of known concentrations (e.g., 0-10 µM).

-

Measurement: Add the AMC standards to the wells of a 96-well plate and measure the fluorescence intensity at the same excitation and emission wavelengths used for the enzyme assay.

-

Standard Curve: Plot the fluorescence intensity as a function of the AMC concentration. This curve can then be used to convert the rate of fluorescence increase in the enzyme assay to the rate of product formation (e.g., in pmol/min).

Mandatory Visualizations

Experimental Workflow

References

A Technical Guide to Utilizing MeO-Succ-Arg-Pro-Tyr-AMC for the Discovery of Novel Chymotrypsin-Like Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorogenic substrate Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-Amino-4-methylcoumarin (MeO-Succ-Arg-Pro-Tyr-AMC). It details its application in identifying and characterizing chymotrypsin-like proteases and their inhibitors, complete with experimental protocols and data presentation for robust assay development.

Introduction

Chymotrypsin-like serine proteases are a class of enzymes crucial to various physiological processes, including digestion, blood coagulation, and immune responses.[1] Their dysfunction is implicated in numerous diseases, making them significant targets for therapeutic intervention. The identification of novel inhibitors for these proteases is a key objective in drug discovery. This compound is a highly sensitive and specific fluorogenic substrate designed for the detection and characterization of chymotrypsin-like protease activity.[2][3]

The substrate consists of a four-amino-acid peptide sequence (Arg-Pro-Tyr) that is recognized by chymotrypsin-like proteases, an N-terminal blocking group (MeO-Succ), and a C-terminal fluorescent reporter (7-Amino-4-methylcoumarin, AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage at the C-terminal side of the Tyrosine residue, the highly fluorescent AMC molecule is released.[4] The rate of increase in fluorescence is directly proportional to the protease activity and can be monitored in real-time. This substrate is particularly useful for high-throughput screening (HTS) to identify new protease inhibitors.

Mechanism of Action: The enzymatic reaction proceeds as follows: this compound + H₂O ---(Chymotrypsin-like Protease)--> MeO-Succ-Arg-Pro-Tyr + AMC (fluorescent)

The liberated AMC has an excitation wavelength (λex) of approximately 341-380 nm and an emission wavelength (λem) of 441-460 nm.[2][5]

Section 1: Quantitative Data on Substrate-Enzyme Interactions

Table 1: Hypothetical Kinetic Parameters for this compound with Various Serine Proteases This table illustrates the kind of data researchers would aim to collect. Actual values must be determined empirically.

| Enzyme | Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Human Chymotrypsin | Chymotrypsin-like | 25 | 15 | 6.0 x 10⁵ |

| Bovine α-Chymotrypsin | Chymotrypsin-like | 30 | 20 | 6.7 x 10⁵ |

| Human Cathepsin G | Chymotrypsin-like | 50 | 8 | 1.6 x 10⁵ |

| Human Trypsin-1 | Trypsin-like | >1000 | <0.1 | <100 |

| Human Elastase | Elastase-like | >1000 | <0.1 | <100 |

Table 2: Example Inhibition Data for Human Chymotrypsin Using this compound This table demonstrates how inhibition constants (Ki or IC₅₀) are presented. These values are essential for ranking inhibitor potency.

| Inhibitor | Type | Ki (nM) | IC₅₀ (nM) |

| Chymostatin | Competitive | 8 | 15 |

| Aprotinin | Competitive | 75 | 140 |

| Compound X | Competitive | 25 | 48 |

| Compound Y | Non-competitive | 150 | 290 |

Section 2: Detailed Experimental Protocols

Precise and reproducible protocols are fundamental to successful research. The following are detailed methodologies for common assays using this compound.

Protocol 2.1: Standard Enzyme Activity Assay

This protocol is designed to measure the kinetic parameters of a purified chymotrypsin-like protease.

-

Materials & Reagents:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 8.0.

-

Enzyme: Purified chymotrypsin-like protease (e.g., Human Chymotrypsin) of known concentration.

-

Substrate: this compound, 10 mM stock solution in DMSO.[4]

-

Microplate: Solid black, 96-well or 384-well microplate suitable for fluorescence measurements.[4]

-

Fluorescence Microplate Reader: Capable of excitation at ~360 nm and emission detection at ~460 nm.

-

-

Procedure:

-

Prepare Substrate Dilutions: Serially dilute the 10 mM substrate stock solution in Assay Buffer to create a range of concentrations for Km determination (e.g., 0.5 µM to 200 µM). A typical final assay concentration is 50 µM.[6]

-

Prepare Enzyme Solution: Dilute the enzyme stock to the desired final concentration (e.g., 10 nM) in cold Assay Buffer. Keep on ice.

-

Assay Setup: Add 50 µL of each substrate dilution to multiple wells of the microplate. Add 50 µL of Assay Buffer to control wells (no enzyme).

-

Initiate Reaction: Add 50 µL of the diluted enzyme solution to the substrate-containing wells to initiate the reaction (final volume = 100 µL).

-

Measure Fluorescence: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes (kinetic mode).

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Convert relative fluorescence units (RFU)/min to moles/min using a standard curve generated with free AMC.

-

Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 2.2: High-Throughput Screening (HTS) for Inhibitors

This protocol is optimized for screening a large library of compounds to identify potential inhibitors.

-

Materials & Reagents:

-

Same as Protocol 2.1.

-

Compound Library: Compounds dissolved in DMSO at a known concentration (e.g., 10 mM).

-

Positive Control: A known inhibitor (e.g., Chymostatin).

-

Negative Control: DMSO vehicle.

-

-

Procedure:

-

Compound Plating: Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 100 nL) of each test compound, positive control, and negative control (DMSO) to the appropriate wells of a 384-well microplate.

-

Enzyme Addition: Add 10 µL of the diluted enzyme solution (at 2x the final concentration) to all wells.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Add 10 µL of the substrate solution (at 2x the final concentration, typically at its Km value) to all wells to start the reaction.

-

Fluorescence Reading: After a fixed incubation period (e.g., 20 minutes), read the endpoint fluorescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Confirm hits with dose-response experiments to determine IC₅₀ values.

-

Section 3: Visualizing Workflows and Biological Pathways

Understanding the experimental process and the biological context is critical. The following diagrams, generated using Graphviz, illustrate a typical HTS workflow and a relevant signaling pathway involving a chymotrypsin-like protease.

Experimental Workflow Diagram

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. This compound | AAT Bioquest [aatbio.com]

- 5. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 6. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MeO-Succ-Arg-Pro-Tyr-AMC Assay with Purified 20S Proteasome

Introduction

The 20S proteasome is a critical cellular component responsible for the degradation of damaged or unnecessary proteins, playing a key role in cellular processes like cell cycle regulation, gene expression, and responses to oxidative stress.[1][2][3] The 20S proteasome possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.[1][2][4][5][6] The chymotrypsin-like activity is the most potent and is frequently assayed to determine overall proteasome function.[7] This is commonly measured using a fluorogenic peptide substrate, such as Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC).[7][8] Cleavage of this substrate by the proteasome releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which can be quantified to determine proteasome activity.[7][8][9]

Assay Principle

This assay quantitatively measures the chymotrypsin-like activity of purified 20S proteasome.[1][3] The assay utilizes a fluorogenic substrate, MeO-Succ-Arg-Pro-Tyr-AMC (or the commonly used Suc-LLVY-AMC), which is specifically cleaved by the chymotrypsin-like activity of the proteasome.[7][8] Upon cleavage of the peptide, the fluorophore, 7-Amino-4-methylcoumarin (AMC), is released. The free AMC fluoresces, and the intensity of this fluorescence is directly proportional to the proteasome activity. The fluorescence is typically measured at an excitation wavelength of 345-380 nm and an emission wavelength of 445-480 nm.[8][10][11][12]

Experimental Workflow

Caption: A diagram illustrating the key steps of the this compound assay for purified 20S proteasome.

Detailed Experimental Protocol

Materials and Reagents

-

Purified 20S Proteasome

-

Proteasome Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)[11]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

7-Amino-4-methylcoumarin (AMC) standard[8]

-

Proteasome inhibitor (e.g., MG-132 or Lactacystin) for control wells[6][8]

-

Black, flat-bottom 96-well microplate[9]

-

Fluorescence microplate reader with temperature control

Reagent Preparation

-

10X Assay Buffer : Prepare a stock solution of 250 mM HEPES, pH 7.5, containing 5 mM EDTA. Store at 4°C.

-

1X Assay Buffer : Dilute the 10X Assay Buffer 1:10 with nuclease-free water. Prepare fresh before use.

-

Substrate Stock Solution (10 mM) : Dissolve the this compound substrate in DMSO. Store at -20°C, protected from light.[12]

-

Substrate Working Solution (200 µM) : Dilute the 10 mM Substrate Stock Solution 1:50 in 1X Assay Buffer. Prepare this solution fresh and keep it on ice, protected from light.[11][12]

-

AMC Standard Stock Solution (1 mM) : Dissolve the AMC standard in DMSO. Store at -20°C.

-

AMC Standard Curve Solutions : Prepare a series of dilutions of the AMC Standard Stock Solution in 1X Assay Buffer to generate a standard curve (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µM).

-

Proteasome Inhibitor Stock Solution (10 mM) : Dissolve the proteasome inhibitor (e.g., MG-132) in DMSO. Store at -20°C.

Assay Procedure

-

Plate Setup :

-

AMC Standard Curve : Add 100 µL of each AMC standard dilution to separate wells of the 96-well plate.

-

Blank Wells : Add 100 µL of 1X Assay Buffer to at least three wells. These wells will be used to determine the background fluorescence.

-

Sample Wells : Add a specific amount of purified 20S proteasome (e.g., 0.2 µg per well) and adjust the volume to 90 µL with 1X Assay Buffer.[11]

-

Inhibitor Control Wells : Add the same amount of purified 20S proteasome as in the sample wells. Then, add the proteasome inhibitor to a final concentration that ensures complete inhibition (e.g., 20 µM MG-132). Adjust the final volume to 90 µL with 1X Assay Buffer.

-

-

Pre-incubation : Pre-incubate the plate at 37°C for 10-15 minutes. This step is crucial for the optimal activity of the 20S proteasome.[11]

-

Initiate Reaction : Add 10 µL of the 200 µM Substrate Working Solution to all wells (except the AMC standard curve wells) to initiate the reaction. The final volume in these wells will be 100 µL.

-

Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[12]

Data Presentation and Analysis

1. AMC Standard Curve

Generate a standard curve by plotting the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity, 'x' is the AMC concentration, 'm' is the slope, and 'c' is the y-intercept.

2. Calculation of Proteasome Activity

The rate of the reaction (V) is determined from the linear portion of the kinetic curve (fluorescence units per minute). The proteasome activity can then be calculated using the following formula:

Proteasome Activity (nmol AMC/min/mg) = [(V_sample - V_blank) / m] / mg of proteasome

Where:

-

V_sample is the rate of fluorescence increase in the sample wells.

-

V_blank is the rate of fluorescence increase in the blank wells.

-

m is the slope from the AMC standard curve.

Data Summary Table

| Sample Description | Proteasome Concentration (µg/mL) | Rate of Fluorescence Increase (RFU/min) | Proteasome Activity (nmol AMC/min/mg) | % Inhibition (if applicable) |

| 20S Proteasome | 2.0 | 500 | 12.5 | N/A |

| 20S Proteasome + Inhibitor | 2.0 | 25 | 0.625 | 95% |

| Test Compound 1 | 2.0 | 250 | 6.25 | 50% |

| Test Compound 2 | 2.0 | 450 | 11.25 | 10% |

Signaling Pathway Diagram

Caption: A diagram illustrating the principle of the fluorometric 20S proteasome activity assay.

References

- 1. abcam.com [abcam.com]

- 2. Amplite® Fluorimetric Proteasome 20S Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]

- 3. プロテアソーム20S活性測定キット sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 4. 20S Proteasome Activity Kit StressXpress® (SKT-133) | StressMarq Biosciences Inc. | StressMarq Biosciences Inc. [stressmarq.com]

- 5. worldwide.promega.com [worldwide.promega.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. ubpbio.com [ubpbio.com]

Application Notes and Protocols for Continuous Kinetic Assays Using MeO-Succ-Arg-Pro-Tyr-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeO-Succ-Arg-Pro-Tyr-AMC (Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate designed for the continuous kinetic measurement of chymotrypsin-like protease activity. This substrate is particularly valuable for studying enzymes such as chymotrypsin (B1334515) and Stratum Corneum Chymotryptic Enzyme (SCCE), also known as Kallikrein-related peptidase 7 (KLK7). Upon enzymatic cleavage at the C-terminus of the tyrosine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released. The resulting increase in fluorescence intensity, monitored over time, is directly proportional to the protease activity. This assay format is amenable to high-throughput screening (HTS) for the identification and characterization of protease inhibitors.

The core principle of this assay is the enzymatic hydrolysis of a non-fluorescent substrate to produce a fluorescent product. The peptide sequence Arg-Pro-Tyr is recognized by the active site of chymotrypsin-like proteases, leading to the cleavage of the amide bond and the release of the AMC fluorophore.

Target Enzymes and Biological Relevance

This compound is a substrate for chymotrypsin-like serine proteases. A key enzyme in this class is the Stratum Corneum Chymotryptic Enzyme (SCCE/KLK7).

Stratum Corneum Chymotryptic Enzyme (SCCE/KLK7):

SCCE is a crucial protease found in the outermost layer of the skin, the stratum corneum. It plays a pivotal role in the process of desquamation, the shedding of dead skin cells, by degrading proteins that form the corneodesmosomes, which are intercellular adhesive structures.[1][2] The proper regulation of SCCE activity is essential for maintaining skin homeostasis. Dysregulation of SCCE activity has been implicated in various skin conditions, including atopic dermatitis and psoriasis, as well as in more severe diseases like cancer, where it may be involved in tumor cell invasion and metastasis.[3][4]

Data Presentation

Substrate Properties

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₃N₇O₉ | [5] |

| Molecular Weight | 705.77 g/mol | [5] |

| Excitation Wavelength | 341 - 380 nm | [6] |

| Emission Wavelength | 441 - 460 nm | [6] |

| Solvent | DMSO | - |

| Storage | -20°C, protected from light | - |

Enzyme Kinetics

| Enzyme | Km (µM) | Vmax (RFU/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Bovine α-Chymotrypsin | User Determined | User Determined | User Determined | User Determined |

| Human SCCE/KLK7 | User Determined | User Determined | User Determined | User Determined |

RFU = Relative Fluorescence Units

Inhibitor Potency

This substrate can be utilized to determine the potency of various inhibitors against chymotrypsin-like proteases. The following table is a template for summarizing IC₅₀ values.

| Inhibitor | Target Enzyme | IC₅₀ (µM) |

| Chymostatin | Bovine α-Chymotrypsin | User Determined |

| Aprotinin | Human SCCE/KLK7 | User Determined |

| Compound X | Enzyme of Interest | User Determined |

Experimental Protocols

I. Reagent Preparation

-

Assay Buffer: A common buffer for chymotrypsin-like proteases is Tris-HCl with calcium.

-

Composition: 100 mM Tris, 960 mM NaCl, 10 mM CaCl₂, pH 8.3 at 25°C.

-

Preparation: Dissolve 12.1 g of Tris base and 56.2 g of NaCl in 800 mL of distilled water. Adjust the pH to 8.3 with 1 M HCl. Add 10 mL of 1 M CaCl₂ solution and bring the final volume to 1000 mL with distilled water. The buffer is stable for up to two months when stored at 2-8°C.[7]

-

-

Substrate Stock Solution:

-

Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

-

-

Enzyme Solution:

-

Prepare a stock solution of the chymotrypsin-like protease (e.g., bovine α-chymotrypsin or recombinant human SCCE/KLK7) in 1 mM HCl.[7] For short-term storage, keep the enzyme solution on ice. For long-term storage, aliquot and store at -80°C. The optimal working concentration should be determined experimentally but is typically in the low nanomolar range.

-

-

Inhibitor Solutions (Optional):

-

Dissolve inhibitors in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilutions should be made in the assay buffer.

-

II. Continuous Kinetic Assay Protocol

This protocol is designed for a 96-well plate format, but can be adapted for other formats.

-

Assay Plate Preparation:

-

Add 50 µL of Assay Buffer to each well of a black, flat-bottom 96-well plate.

-

-

Addition of Inhibitor (for inhibition assays):

-

Add 10 µL of the inhibitor solution at various concentrations to the appropriate wells. For control wells (no inhibitor), add 10 µL of the inhibitor solvent.

-

-

Addition of Enzyme:

-

Add 20 µL of the enzyme solution to each well.

-

Mix the plate gently and incubate for 10-15 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow for enzyme-inhibitor binding.

-

-

Reaction Initiation:

-

Prepare a working solution of the this compound substrate by diluting the stock solution in the Assay Buffer. The final substrate concentration in the well should be at or below the Km value for accurate kinetic studies. A typical starting concentration is 10-50 µM.

-

Add 20 µL of the substrate working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm.

-

Record the fluorescence intensity every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Plot the relative fluorescence units (RFU) against time (minutes).

-

The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.

-

For inhibitor studies, plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for a continuous kinetic protease assay.

SCCE/KLK7 Signaling Pathway in Skin Desquamation

Caption: Simplified SCCE/KLK7 signaling in skin desquamation.

Conclusion

The continuous kinetic assay using this compound provides a robust, sensitive, and high-throughput compatible method for the characterization of chymotrypsin-like protease activity and the screening of potential inhibitors. The detailed protocols and application notes herein serve as a comprehensive guide for researchers to effectively implement this assay in their drug discovery and basic research endeavors. It is recommended to optimize the specific assay parameters for each enzyme and inhibitor of interest to ensure the generation of high-quality, reproducible data.

References

- 1. Degradation of corneodesmosome proteins by two serine proteases of the kallikrein family, SCTE/KLK5/hK5 and SCCE/KLK7/hK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. KLK7 kallikrein related peptidase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Novel Biological Substrates of Human Kallikrein 7 Identified through Degradomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. coachrom.com [coachrom.com]

Application Notes and Protocols for Measuring Protease Activity in Cell Lysates using MeO-Succ-Arg-Pro-Tyr-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeO-Succ-Arg-Pro-Tyr-AMC is a sensitive fluorogenic substrate designed for the detection of chymotrypsin-like protease activity.[1] The substrate consists of a peptide sequence recognized by chymotrypsin-like proteases, conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide by a protease, the free AMC molecule is released, resulting in a significant increase in fluorescence. This direct relationship between protease activity and fluorescence intensity allows for the quantitative measurement of enzyme kinetics and the screening of protease inhibitors.

Chymotrypsin-like proteases are integral components of various physiological and pathological processes, including protein catabolism within the ubiquitin-proteasome system and signal transduction through Protease-Activated Receptors (PARs). Consequently, the measurement of their activity in cell lysates is crucial for understanding cellular function and for the development of therapeutic agents targeting these enzymes.

Key Applications

-

Quantification of chymotrypsin-like protease activity in cell lysates: Determine the basal or stimulated protease activity in various cell types.

-

Enzyme kinetics studies: Determine kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax) for chymotrypsin-like proteases.

-

High-throughput screening (HTS) of protease inhibitors: Identify and characterize potential drug candidates that modulate the activity of chymotrypsin-like proteases.

-

Functional analysis of the ubiquitin-proteasome system: Assess the activity of the chymotrypsin-like subunit of the proteasome.

-

Investigation of Protease-Activated Receptor (PAR) signaling: Study the activation of PARs by chymotrypsin-like proteases.

Data Presentation

Table 1: Substrate Specifications

| Parameter | Value | Reference |

| Full Name | Methoxy-Succinyl-Arginine-Proline-Tyrosine-7-Amino-4-methylcoumarin | |

| Target Enzymes | Chymotrypsin-like proteases | [1] |

| Excitation Wavelength (λex) | 341 nm | [1] |

| Emission Wavelength (λem) | 441 nm | [1] |

| Appearance | Lyophilized solid | |

| Storage | -20°C, protected from light |

Table 2: Recommended Assay Conditions

| Parameter | Recommended Range | Notes |

| Substrate Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each experimental system. |

| Cell Lysate Protein Concentration | 10 - 100 µ g/well | Should be optimized to ensure linear reaction kinetics. |

| Assay Buffer | Tris-HCl, HEPES, or PBS (pH 7.0 - 8.0) | Buffer composition may need to be optimized for specific proteases. |

| Incubation Temperature | 25°C or 37°C | Depends on the optimal temperature of the target protease. |

| Incubation Time | 30 - 120 minutes | Monitor kinetics to ensure measurements are taken within the linear phase of the reaction. |

| Plate Type | Black, flat-bottom 96-well or 384-well plates | Minimizes background fluorescence and well-to-well crosstalk. |

Experimental Protocols

Protocol 1: Preparation of Cell Lysates

This protocol describes the preparation of total cell lysates suitable for measuring protease activity.

Materials:

-

Cultured cells (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer, Tris-HCl buffer with 0.1-1% Triton X-100 or NP-40)

-

Protease Inhibitor Cocktail (optional, use if targeting a specific protease and want to inhibit others)

-

Microcentrifuge

-

Sonicator (optional)

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Wash cells with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS and re-centrifuge.

-

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. A general starting point is 100 µL of lysis buffer per 1 million cells.

-

Incubate the suspension on ice for 30 minutes, with vortexing every 10 minutes.

-

(Optional) For difficult-to-lyse cells or to shear DNA, sonicate the lysate on ice. Use short bursts to avoid heating the sample.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard protein assay method (e.g., BCA or Bradford assay).

-

Adjust the lysate concentration with Lysis Buffer to the desired working concentration.

-

-

Storage:

-

Use the cell lysate immediately for the protease activity assay or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Chymotrypsin-Like Protease Activity Assay

This protocol provides a method for measuring chymotrypsin-like protease activity in cell lysates using this compound.

Materials:

-

Cell lysate (prepared according to Protocol 1)

-

This compound substrate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., for a final assay concentration of 50 µM, prepare a 2X working solution of 100 µM).

-

Cell Lysate Dilution: Dilute the cell lysate in Assay Buffer to the desired protein concentration.

-

-

Assay Setup (96-well plate format):

-

Sample Wells: Add 50 µL of diluted cell lysate to each well.

-

Blank Wells (No Lysate): Add 50 µL of Assay Buffer to control for background fluorescence of the substrate.

-

Blank Wells (No Substrate): Add 50 µL of diluted cell lysate and 50 µL of Assay Buffer to control for background fluorescence of the lysate.

-

-

Reaction Initiation:

-

Add 50 µL of the 2X Working Substrate Solution to the sample and "No Lysate" blank wells.

-

The final reaction volume will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from "No Lysate" and "No Substrate" wells) from the sample wells.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔRFU/Δtime).

-

The protease activity can be expressed as V₀ per microgram of protein. For quantitative results, a standard curve can be generated using free AMC.

-

Visualizations

References

Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors with MeO-Succ-Arg-Pro-Tyr-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-amino-4-methylcoumarin (MeO-Succ-Arg-Pro-Tyr-AMC), in high-throughput screening (HTS) for inhibitors of chymotrypsin-like proteases. This substrate is a sensitive and reliable tool for continuous kinetic measurements of protease activity, making it highly suitable for drug discovery and development applications.

Chymotrypsin-like serine proteases play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and tissue remodeling. Their dysregulation is implicated in diseases such as pancreatitis, cancer, and skin disorders. Therefore, identifying specific inhibitors of these proteases is a significant therapeutic strategy.

The assay described herein is based on the enzymatic cleavage of the peptide sequence Arg-Pro-Tyr by a chymotrypsin-like protease, which liberates the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The resulting increase in fluorescence intensity is directly proportional to the protease activity and can be monitored in real-time to determine enzyme kinetics and inhibitor potency.

Principle of the Assay:

The this compound substrate is non-fluorescent. Upon cleavage by a chymotrypsin-like protease between the Tyrosine (Tyr) and AMC moieties, the highly fluorescent AMC is released. The rate of this reaction is monitored by measuring the increase in fluorescence over time. In the presence of an inhibitor, the rate of AMC release is reduced, allowing for the quantification of inhibitor potency.

Data Presentation

Table 1: Kinetic Parameters for a Chymotrypsin-Like Protease with this compound

| Parameter | Value | Description |

| Km | 10 - 50 µM | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. |

| kcat | 5 - 20 s-1 | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

| kcat/Km | 1 x 105 - 2 x 106 M-1s-1 | Catalytic efficiency of the enzyme. |

Note: These are typical values and should be determined experimentally for the specific protease and assay conditions.

Table 2: IC50 Values of Known Inhibitors against a Chymotrypsin-Like Protease using this compound

| Inhibitor | IC50 (nM) | Class |

| Chymostatin | 10 - 100 | Natural peptide aldehyde |

| Aprotinin | 50 - 500 | Bovine pancreatic trypsin inhibitor |

| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | 1000 - 10000 | Irreversible serine protease inhibitor |

| Soybean Trypsin Inhibitor (SBTI) | 200 - 2000 | Protein protease inhibitor |

Note: IC50 values are dependent on assay conditions, including enzyme and substrate concentrations.

Experimental Protocols

Materials and Reagents

-

Protease: Purified chymotrypsin-like protease (e.g., bovine α-chymotrypsin, human Kallikrein 7).

-

Substrate: this compound (stock solution in DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2. The optimal buffer composition should be determined for the specific protease.

-

Inhibitors: Known and experimental inhibitors (stock solutions in DMSO).

-

Plates: Black, flat-bottom 384-well microplates suitable for fluorescence measurements.

-

Instrumentation: Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

-

Reagent Dispenser: Multichannel pipette or automated liquid handling system.

Protocol 1: Determination of Optimal Enzyme Concentration

-

Prepare a series of dilutions of the protease in assay buffer.

-

Add a fixed, non-limiting concentration of this compound (e.g., 2-5 times the expected Km) to each well of a 384-well plate.

-

Initiate the reaction by adding the different concentrations of the enzyme to the wells.

-

Monitor the increase in fluorescence over time.

-

Determine the enzyme concentration that yields a linear reaction rate for the desired assay duration and is within the linear range of the instrument.

Protocol 2: High-Throughput Screening (HTS) of Inhibitors

-

Compound Plating: Dispense a small volume (e.g., 100 nL) of test compounds and controls (positive and negative) into the wells of a 384-well plate.

-

Enzyme Addition: Add the pre-determined optimal concentration of the protease in assay buffer to all wells.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add the this compound substrate solution to all wells to a final concentration near the Km value.

-

Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each well from the linear phase of the fluorescence curve.

-

Normalize the data using the positive (no enzyme or potent inhibitor) and negative (vehicle control) controls.

-

Calculate the percent inhibition for each compound.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Protocol 3: IC50 Determination for Hit Compounds

-

Prepare a serial dilution of the "hit" compounds.

-

Perform the HTS assay as described above, using the different concentrations of the inhibitor.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Mandatory Visualizations

Caption: Kallikrein activation cascade and downstream signaling pathway.

Application Notes and Protocols for Stratum Corneum Chymotryptic Enzyme (SCCE) Activity Assay using MeO-Succ-Arg-Pro-Tyr-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment.[1][2][3] This barrier function is critically dependent on the SC's composition and highly organized structure, which includes corneocytes embedded in a lipid-rich matrix. The constant renewal of the stratum corneum, known as desquamation, is a crucial process for maintaining skin health. This process involves the enzymatic degradation of corneodesmosomes, the protein structures that connect corneocytes.[4]

A key enzyme implicated in desquamation is the Stratum Corneum Chymotryptic Enzyme (SCCE), also known as kallikrein 7 (KLK7).[5][6][7] SCCE is a serine protease that catalyzes the breakdown of intercellular cohesive structures in the cornified layer, facilitating the shedding of cells from the skin surface.[5] Dysregulation of SCCE activity has been associated with various skin conditions, including dry skin and atopic dermatitis, making it a significant target for dermatological research and the development of therapeutic and cosmetic interventions.[4][8]

This document provides a detailed protocol for the sensitive measurement of SCCE activity using the fluorogenic substrate MeO-Succ-Arg-Pro-Tyr-AMC. This substrate is specifically designed for chymotrypsin-like proteases.[9][10] Upon cleavage by SCCE, the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released, and its fluorescence can be quantified to determine enzyme activity.[9][11] The assay is a valuable tool for studying skin barrier function, investigating the pathophysiology of skin diseases, and screening for potential modulators of SCCE activity.

Signaling Pathways and Experimental Workflows

Figure 1: Enzymatic cleavage of the fluorogenic substrate by SCCE.

Figure 2: Overall experimental workflow for the SCCE activity assay.

Experimental Protocols

Materials and Reagents

-

This compound substrate (e.g., from MedchemExpress or AAT Bioquest)[9][10]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Triton X-100

-

Protein Extraction Buffer: Phthalate buffer (pH 5.6) containing 1% Triton X-100[4]

-

BCA Protein Assay Kit

-

Black, flat-bottom 96-well microplates

-

Adhesive tape for stratum corneum collection (e.g., D-Squame®)

-

Microcentrifuge tubes

-

Fluorometric microplate reader

Stratum Corneum Sample Collection and Protein Extraction

-

Sample Collection : Collect stratum corneum samples by applying adhesive tape to the desired skin area (e.g., inner forearm) and gently removing it.[4] The first tape strip is typically discarded to remove surface contaminants.[4] Subsequent strips contain the stratum corneum.

-

Protein Extraction : Place the tape strips into a microcentrifuge tube containing an appropriate volume of Protein Extraction Buffer (e.g., 500 µL per strip).[4]

-

Incubation and Sonication : Incubate the tubes for 1 hour to allow for protein extraction. Enhance extraction by sonicating the samples for 5 minutes every 10 minutes during the incubation period.[4]

-

Clarification : Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

-

Supernatant Collection : Carefully collect the supernatant containing the soluble stratum corneum proteins.

-

Protein Quantification : Determine the total protein concentration of the extract using a standard protein quantification method, such as the BCA assay, following the manufacturer's instructions.

SCCE Activity Assay Protocol

-

Substrate Preparation : Prepare a stock solution of this compound in DMSO.[10] Further dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 50 µM). Protect the substrate solution from light.

-

Assay Setup : In a black 96-well microplate, add a specific amount of protein extract (e.g., 10-50 µg of total protein) to each well. Adjust the volume in each well to 50 µL with Assay Buffer.

-

Controls :

-

Blank : 50 µL of Assay Buffer without any protein extract.

-

Negative Control (Optional) : Protein extract pre-incubated with a known SCCE inhibitor (e.g., chymostatin) to confirm substrate specificity.[6]

-

-

Initiate Reaction : Add 50 µL of the diluted this compound substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

-

Fluorescence Measurement : Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 341 nm and an emission wavelength of approximately 441 nm.[9][10]

Data Analysis

-